Motualevic acid A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

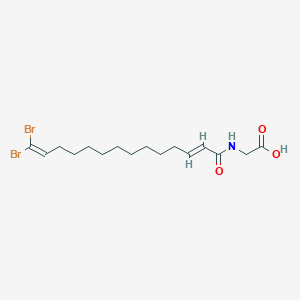

Motualevic acid A is an enamide obtained by the formal condensation of the amino group of glycine with the carboxy group of 14,14-dibromotetradeca-2,13-dienoic acid (the 2E stereoisomer). It is isolated from the marine sponge Siliquariaspongia sp. and exhibits antibacterial properties. It has a role as a metabolite and an antibacterial agent. It is a monocarboxylic acid, an enamide, an organobromine compound, a N-acylglycine and a fatty amide.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Motualevic acid A exhibits potent antibacterial effects against various strains of bacteria, including:

- Staphylococcus aureus (including methicillin-resistant strains)

- Enterococcus faecium

- Vancomycin-resistant Enterococcus

Structure-Activity Relationship

Research indicates that modifications to the molecular structure of this compound can significantly impact its antimicrobial potency. For instance, various amino acid conjugates derived from this compound were synthesized and tested, revealing that certain modifications enhanced activity against resistant bacterial strains .

Synthesis and Derivatives

The synthesis of this compound involves several steps that allow for the creation of analogs with varying biological activities. The original synthesis was achieved through the coupling of ω-brominated lipids with amino acids, resulting in a series of derivatives that were subsequently evaluated for their antimicrobial properties .

Key Synthetic Pathways

- Glycine Methyl Ester Coupling : This method was utilized to create glycyl conjugates, which demonstrated improved antibacterial activity.

- Modification of Alkyl Chains : Alterations in the length and saturation of alkyl chains in derivatives were found to influence their efficacy against specific bacterial strains .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound in antimicrobial research:

Broader Implications in Medicine

The ongoing research into this compound suggests potential applications beyond just antibacterial treatments:

- Antiviral and Antifungal Properties : Preliminary studies indicate that compounds related to motualevic acids may also exhibit antiviral and antifungal activities, presenting opportunities for broader therapeutic applications .

- Veterinary Medicine : There is growing interest in utilizing these compounds within aquaculture and veterinary practices to combat infections in livestock and aquatic species .

Analyse Chemischer Reaktionen

Amide Coupling Reactions

Motualevic acid A ((E)-14,14-dibromotetradeca-2,13-dienoyl glycinamide) undergoes amide bond formation via activation of its carboxylic acid group. In synthetic protocols, the free acid (motualevic acid E) is activated using HOBt/EDC and coupled with amino acid methyl esters to generate analogs (Table 1) . For example:

-

1d : β-Alanine conjugate (MIC: 3.6 µg/mL against S. aureus)

-

1h : Leucine conjugate (MIC: 2.3 µg/mL against S. aureus)

-

1n : Quaternary ammonium conjugate (MIC: 2.4 µg/mL against MRSA) .

The reaction proceeds via nucleophilic acyl substitution, with saponification of methyl esters yielding final products .

Esterification and Saponification

The synthesis of this compound involves esterification of intermediates followed by saponification:

-

Esterification : α,β-unsaturated ester 6 is formed via Wittig olefination of a nonanediol derivative .

-

Saponification : Methyl ester intermediates (e.g., 7 ) are hydrolyzed to yield motualevic acid E, which is subsequently coupled to glycine methyl ester and saponified to produce this compound .

Corey-Fuchs gem-Dibromo Olefination

A critical step in synthesizing the ω-brominated lipid backbone involves Corey-Fuchs reaction of alkyne precursors to install the gem-dibromoolefin moiety (Figure 1) . This reaction ensures stereoselective formation of the (E)-configured double bond, essential for antimicrobial activity .

Reactivity of the Aziridine Moiety

Motualevic acid F, a structural analog, contains a 2H-azirine-2-carboxylic acid unit. While not directly part of this compound’s structure, related studies show azirine derivatives undergoing ring-opening reactions under acidic conditions, suggesting potential reactivity in modified analogs .

Salt Formation and Charge Modulation

The carboxylic acid group enables salt formation with cationic species. For instance, conjugate 1n incorporates a quaternary ammonium group, enhancing solubility and potency (MIC: 2.4–5.2 µg/mL across bacterial strains) .

Table 1: Antimicrobial Activity of this compound and Key Analogs

| Compound | Modification | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs MRSA |

|---|---|---|---|

| 1a | Native structure | 11 | 9.3 |

| 1d | β-Alanine conjugate | 3.6 | 3.3 |

| 1h | Leucine conjugate | 2.3 | 2.9 |

| 1n | Quaternary ammonium conjugate | 2.4 | 2.4 |

Biological Activity Modulation via Structural Modifications

-

Chain Length : Truncation of the C14 lipid chain (analog 3 ) reduces activity by 5-fold .

-

Stereochemistry : The (Z)-isomer of this compound shows 10-fold lower potency .

-

Amino Acid Substitution : Aromatic residues (e.g., phenylalanine in 1g ) improve activity against VRE (MIC: 2.9 µg/mL) .

Stability and Degradation

This compound remains stable under physiological conditions but undergoes hydrolysis at extreme pH. Cytotoxicity assays indicate stability in mammalian cells up to 100 µg/mL, with bacteriostatic/bactericidal effects dependent on concentration .

These reactions highlight the compound’s versatility in medicinal chemistry, enabling targeted modifications to optimize pharmacokinetic and antimicrobial properties.

Eigenschaften

Molekularformel |

C16H25Br2NO3 |

|---|---|

Molekulargewicht |

439.2 g/mol |

IUPAC-Name |

2-[[(2E)-14,14-dibromotetradeca-2,13-dienoyl]amino]acetic acid |

InChI |

InChI=1S/C16H25Br2NO3/c17-14(18)11-9-7-5-3-1-2-4-6-8-10-12-15(20)19-13-16(21)22/h10-12H,1-9,13H2,(H,19,20)(H,21,22)/b12-10+ |

InChI-Schlüssel |

ZLIHRGDEFDFVOK-ZRDIBKRKSA-N |

Isomerische SMILES |

C(CCCC/C=C/C(=O)NCC(=O)O)CCCCC=C(Br)Br |

Kanonische SMILES |

C(CCCCC=CC(=O)NCC(=O)O)CCCCC=C(Br)Br |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.